(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone
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Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- A study described the synthesis of stable azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides, highlighting the chemical versatility and potential application in synthesizing complex molecules (Coşkun & Tuncman, 2006).
- Research on simultaneous double C2/C3 functionalization of quinoline resulted in the one-pot synthesis of 3-(4-nitrobenzoyl)-2-phenylquinoline, showcasing an efficient method for modifying quinoline structures for various applications (Belyaeva et al., 2018).
- A study demonstrated the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst, highlighting a method for reducing nitro compounds to amino compounds, which are crucial in drug development and chemical syntheses (Watanabe et al., 1984).
Potential Therapeutic Applications
- The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives was reported, with compounds exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting their relevance as therapeutic agents (Bonilla-Castañeda et al., 2022).
- Another study focused on the 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system , indicating the possibility of using such compounds for the selective release of therapeutic drugs in hypoxic solid tumors, which could enhance the effectiveness and specificity of cancer treatment (Berry et al., 1997).
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological pathways, suggesting that this compound may have similar effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHWWJKHQCZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328483 |
Source
|
Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831707 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329903-15-3 |
Source
|
Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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